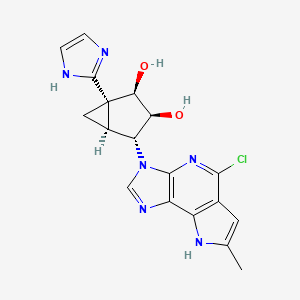
A3AR agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A3AR agonist 5 is a compound that targets the A3 adenosine receptor, a G protein-coupled receptor that is overexpressed in various pathological conditions, including inflammation and cancer . This compound has shown promise in inducing apoptosis in cancer and inflammatory cells by deregulating key signaling pathways .
Preparation Methods
The synthesis of A3AR agonist 5 involves multiple steps, including the use of specific reagents and conditions to achieve high affinity and selectivity for the A3 adenosine receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
A3AR agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically intermediates that further undergo modifications to yield the final active compound .
Scientific Research Applications
A3AR agonist 5 has a wide range of scientific research applications. In chemistry, it is used to study receptor-ligand interactions and signal transduction pathways . In biology and medicine, it has shown potential in treating inflammatory diseases, cancer, and liver conditions . Industrial applications include its use in drug development and therapeutic interventions .
Mechanism of Action
The mechanism of action of A3AR agonist 5 involves binding to the A3 adenosine receptor, leading to the activation of downstream signaling pathways . This activation results in the deregulation of the Wnt and NF-κB signaling pathways, which are crucial for cell proliferation and survival . The compound induces apoptosis in cancer and inflammatory cells by modulating these pathways .
Comparison with Similar Compounds
A3AR agonist 5 is unique in its high affinity and selectivity for the A3 adenosine receptor . Similar compounds include piclidenoson and namodenoson, which also target the A3 adenosine receptor and have shown efficacy in treating inflammatory diseases and cancer . this compound stands out due to its specific molecular structure and mechanism of action .
Properties
Molecular Formula |
C18H17ClN6O2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1H-imidazol-2-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C18H17ClN6O2/c1-7-4-8-10(23-7)11-16(24-15(8)19)25(6-22-11)12-9-5-18(9,14(27)13(12)26)17-20-2-3-21-17/h2-4,6,9,12-14,23,26-27H,5H2,1H3,(H,20,21)/t9-,12-,13+,14+,18+/m1/s1 |
InChI Key |
JZWWIYLJCNEGQJ-WESMQSEESA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NC=CN6 |
Canonical SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NC=CN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















